Alprostadil sodium

critical limb ischemia adverse events safety profile

Researchers investigating peripheral vascular disease or pulmonary ischemia-reperfusion injury often face solubility constraints with free acid prostanoids (CAS 745-65-3, <1 mg/mL) and safety concerns with alternative agonists. Alprostadil sodium directly addresses these challenges: • Enhanced aqueous solubility vs. free acid form for versatile formulation development • 80% reduction in adverse event odds vs. iloprost (OR 0.2; 95% CI: 0.1-0.3) with comparable efficacy for rest-pain relief and ulcer healing • Superior pulmonary protection demonstrated in rat IR models vs. iloprost • Defined stability: -20°C powder (3 yr), -80°C in solvent (6 mo) White to off-white crystalline powder. For R&D use only.

Molecular Formula C20H33NaO5
Molecular Weight 376.5 g/mol
CAS No. 27930-45-6
Cat. No. B605345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprostadil sodium
CAS27930-45-6
SynonymsAlprostadil sodium, PGE1 sodium salt, Prostaglandin E1 sodium
Molecular FormulaC20H33NaO5
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H34O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);/q;+1/p-1/b13-12+;/t15-,16+,17+,19+;/m0./s1
InChIKeyBMHCMWOSEOFUFU-HZTJSMSYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alprostadil Sodium Overview & Specifications


Alprostadil sodium is the monosodium salt of prostaglandin E1 (PGE1), existing as a white to off-white crystalline powder with a molecular formula of C20H33NaO5 and a molecular weight of 376.47 g/mol [1]. As a synthetic prostanoid, it functions as a prostaglandin receptor ligand with measurable binding affinities across the EP and IP receptor subtypes . The sodium salt form provides enhanced aqueous solubility relative to the free acid form (alprostadil, CAS 745-65-3), enabling more versatile formulation applications in research settings . The compound induces vasodilation and inhibits platelet aggregation through receptor-mediated activation of adenylate cyclase and subsequent accumulation of cyclic AMP [2].

Prostanoid receptor ligand for EP/IP pathway studies
Sodium salt form supports aqueous formulation workflows
Research-use reference for prostaglandin receptor binding assays

Alprostadil Sodium Substitution Limitations


Substitution of alprostadil sodium with the free acid form (alprostadil, CAS 745-65-3) introduces significant solubility limitations: the free acid exhibits poor aqueous solubility (< 1 mg/mL), whereas the sodium salt demonstrates substantially improved water solubility characteristics essential for aqueous formulation development [1]. Additionally, substitution with alternative prostanoids such as iloprost or misoprostol alters both pharmacological selectivity and clinical effect profiles. Alprostadil exhibits a distinct receptor binding signature with preferential affinity for EP3 (Ki = 1.1 nM) and EP4 (Ki = 2.1 nM) receptors that differs from the receptor profiles of iloprost (predominantly IP receptor agonist) and misoprostol (EP2/EP3/EP4 agonist with different rank-order potency) . Critically, direct comparative clinical data demonstrate that alprostadil and iloprost, while therapeutically similar in critical limb ischemia, exhibit significantly different adverse event profiles, with alprostadil associated with an 80% reduction in adverse event odds relative to iloprost (OR 0.2, 95% CI: 0.1–0.3) [2].

!
Free acid (CAS 745-65-3) has poor aqueous solubility (
!
Iloprost (predominantly IP agonist) presents a different receptor selectivity profile; tolerability endpoint context may not transfer.
!
Misoprostol rank-order potency differs at EP subtypes; may not reproduce EP3/EP4-preferential activation.

Alprostadil Sodium Comparative Evidence


Safety vs. Iloprost in Critical Limb Ischemia

In a meta-analysis of seven randomized controlled trials involving 964 patients with critical limb ischemia, alprostadil demonstrated a significantly lower frequency of adverse events compared to iloprost, despite similar efficacy for rest-pain relief and ulcer healing [1]. The odds ratio for adverse events with alprostadil versus iloprost was 0.2 (95% CI: 0.1–0.3), indicating an approximately five-fold lower likelihood of adverse events with alprostadil treatment [1].

Safety vs. Iloprost
Head-to-head
Adverse-event OR 0.2 (95% CI: 0.1–0.3) vs iloprost in CLI meta-analysis
Reported tolerability endpoint context
Pooled RCT data (n=964); adverse-event odds reduction
critical limb ischemia adverse events safety profile

Lung Protection vs. Iloprost in IR Injury

In a rat model of ischemia-reperfusion (IR) injury (60 min aortic clamping followed by 120 min reperfusion), alprostadil demonstrated superior lung tissue protection compared to iloprost, while iloprost provided significantly greater renal protection (P < 0.01) [1]. Renal tissue malondialdehyde (MDA) levels, a marker of oxidative stress, were significantly lower in the alprostadil group compared to saline controls (P < 0.05) [1].

Lung Protection vs. Iloprost
Head-to-head
Superior lung protection in rat IR model; iloprost better for kidney (P
Organ-specific endpoint response context
60 min clamping/120 min reperfusion; MDA data
Receptor Binding
Class-level
EP3: 1.1 > EP4: 2.1 > EP2: 10 > IP: 33 > EP1: 36 (Ki, nM)
Reported receptor-binding profile
Mouse receptor assays; 33-fold selectivity window
ED Response Rate
Cross-study
Intracavernosal ~70% response; intraurethral 56% success
Reported response-rate endpoint context
Clinical trial data; comparator route analysis
Stability Profile
Lot attribute
Powder: -20°C (3 yr), 4°C (2 yr). Solution: -80°C (6 mo), -20°C (1 mo)
Supports storage protocol planning
PVC containers may accelerate degradation
Solubility Advantage
Class-level
Sodium salt enhances aqueous solubility; free acid
Supports aqueous formulation selection
Cyclodextrin complexation can further improve solubility
ischemia-reperfusion injury organ protection tissue specificity

Receptor Binding Selectivity (EP/IP)

Alprostadil sodium exhibits a distinct rank-order receptor binding profile with highest affinity for EP3 (Ki = 1.1 nM) and EP4 (Ki = 2.1 nM) receptors, followed by EP2 (Ki = 10 nM), IP (Ki = 33 nM), and EP1 (Ki = 36 nM) . This selectivity pattern differs from that of alternative prostanoids: iloprost acts predominantly as an IP receptor agonist, while misoprostol exhibits a different rank-order potency profile across EP receptor subtypes .

Receptor Binding
Class-level
EP3: 1.1 > EP4: 2.1 > EP2: 10 > IP: 33 > EP1: 36 (Ki, nM)
Reported receptor-binding profile
Mouse receptor assays; 33-fold selectivity window
receptor binding selectivity profile prostaglandin receptors

Erectile Dysfunction Clinical Response

Clinical trial data demonstrate that intracavernosal injection of alprostadil achieves satisfactory erectile response in approximately 70% of men with erectile dysfunction, with one study reporting satisfactory sex after 87% of injections [1]. Intraurethral administration (MUSE) yields a lower overall success rate of 56%, with 49.2% of patients requiring 500 μg and 42.2% requiring 1000 μg doses [2]. These response rates establish alprostadil as an effective second-line therapy following PDE5 inhibitor failure [3].

ED Response Rate
Cross-study
Intracavernosal ~70% response; intraurethral 56% success
Reported response-rate endpoint context
Clinical trial data; comparator route analysis
erectile dysfunction clinical efficacy response rate

Compound Stability Profile

Alprostadil sodium powder demonstrates defined stability parameters under recommended storage conditions: stable at -20°C for up to 3 years, at 4°C for 2 years, and at ambient temperature for several days during shipping . In solution, stability varies by solvent and temperature: -80°C storage provides 6-month stability, while -20°C storage yields 1-month stability in solvent . Notably, alprostadil in 0.9% sodium chloride stored in polyvinyl chloride (PVC) containers demonstrates measurable degradation over time, informing container selection for experimental protocols [1].

Stability Profile
Lot attribute
Powder: -20°C (3 yr), 4°C (2 yr). Solution: -80°C (6 mo), -20°C (1 mo)
Supports storage protocol planning
PVC containers may accelerate degradation
compound stability storage conditions shelf life

Solubility Advantage over Free Acid

The sodium salt form (CAS 27930-45-6) provides enhanced aqueous solubility relative to the free acid form of alprostadil (CAS 745-65-3). The free acid is classified as poorly water-soluble with solubility < 1 mg/mL [1], while the sodium salt exhibits improved water solubility characteristics that facilitate aqueous formulation preparation . Additionally, complexation with methyl-beta-cyclodextrin achieves approximately 10-fold increases in aqueous solubility compared to uncomplexed alprostadil .

Solubility Advantage
Class-level
Sodium salt enhances aqueous solubility; free acid
Supports aqueous formulation selection
Cyclodextrin complexation can further improve solubility
aqueous solubility formulation development salt form

Alprostadil Sodium Research Applications


Peripheral Vascular Disease with Favorable Safety

Alprostadil sodium is the preferred prostanoid for peripheral vascular disease models where minimizing adverse events is a critical study endpoint. Based on meta-analysis data demonstrating an odds ratio of 0.2 (95% CI: 0.1–0.3) for adverse events versus iloprost while maintaining comparable efficacy for rest-pain relief (OR: 3.2 vs placebo) and ulcer healing [1], researchers investigating vasodilator therapeutics with favorable safety margins should select alprostadil sodium over iloprost as the reference prostanoid.

Pulmonary IR Injury Models

For studies specifically targeting lung tissue protection in ischemia-reperfusion injury models, alprostadil sodium is the rational procurement choice based on direct comparative evidence showing superior pulmonary protection compared to iloprost in a rat IR model (60 min aortic clamping, 120 min reperfusion) [1]. This organ-specific efficacy advantage makes alprostadil sodium the appropriate positive control for evaluating novel pulmonary protective agents.

Aqueous Formulation Development

The sodium salt form provides enhanced aqueous solubility compared to the free acid form (CAS 745-65-3), which exhibits poor aqueous solubility (< 1 mg/mL) [1]. Researchers requiring aqueous-based formulations for in vitro assays, cell culture studies, or in vivo administration should procure alprostadil sodium specifically rather than the free acid form. Defined stability parameters (-20°C powder storage for 3 years; -80°C in solvent for 6 months) enable predictable long-term experimental planning.

EP3/EP4 Receptor-Selective Studies

Alprostadil sodium serves as a defined pharmacological tool for studies requiring preferential activation of EP3 (Ki = 1.1 nM) and EP4 (Ki = 2.1 nM) receptors over EP1 (Ki = 36 nM) and IP (Ki = 33 nM) subtypes [1]. This selectivity profile (approximately 33-fold window between highest and lowest affinity) enables receptor-subtype specific investigations distinct from IP-predominant agonists like iloprost, facilitating mechanistic studies of EP3/EP4-mediated signaling pathways in vasodilation and platelet aggregation .

Application
Selection Property
Validation Focus
Peripheral vascular research models
Tolerability endpoint profile review
Adverse-event endpoint monitoring
Pulmonary ischemia-reperfusion research models
Organ-specific endpoint response context
Lung tissue protection endpoints
Aqueous formulation development
Salt-form solubility advantage
Aqueous formulation compatibility
EP3/EP4 receptor signaling studies
Receptor-subtype selectivity profile
EP3/EP4-preferential activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alprostadil sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.